Cas no 132391-04-9 (2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl-)

2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl-, is a furan-based α,β-unsaturated ketone compound with potential applications in organic synthesis and pharmaceutical research. Its structure features a hydroxymethyl-substituted furan ring conjugated to a phenyl group via a propenone linker, making it a versatile intermediate for further functionalization. The hydroxymethyl group enhances reactivity, enabling modifications such as esterification or etherification, while the α,β-unsaturated carbonyl moiety allows for Michael additions or other nucleophilic reactions. This compound may serve as a precursor for bioactive molecules or advanced materials due to its bifunctional reactivity and aromatic stability. Its well-defined structure ensures reproducibility in synthetic pathways.
2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl- structure
132391-04-9 structure
Product Name:2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl-
CAS No:132391-04-9
MF:C14H12O3
MW:228.243284225464
CID:1235365
PubChem ID:5910105
Update Time:2025-05-24

2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl-
    • 3-(5-HYDROXYMETHYL-FURAN-2-YL)-1-PHENYL-PROPENONE
    • 3-[5-(HYDROXYMETHYL)-2-FURYL]-1-PHENYL-2-PROPEN-1-ONE
    • (2E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one
    • (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one
    • SCHEMBL9779429
    • 132391-04-9
    • AKOS005101965
    • 8M-908
    • MFCD01315260
    • Inchi: 1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2/b9-8+
    • InChI Key: PAGMPWNTQNKMDO-CMDGGOBGSA-N
    • SMILES: O1C(CO)=CC=C1/C=C/C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 228.07866
  • Monoisotopic Mass: 228.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.44

2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl- Pricemore >>

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Additional information on 2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl-

Comprehensive Overview of 2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl- (CAS No. 132391-04-9)

2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl- (CAS No. 132391-04-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic biology. This compound, characterized by its unique furanyl and phenyl functional groups, exhibits versatile applications in research and development. Its molecular structure, featuring a hydroxymethyl substituent, makes it a valuable intermediate in the synthesis of bioactive molecules and advanced materials.

The growing interest in 2-Propen-1-one derivatives is driven by their potential in drug discovery and green chemistry. Researchers are increasingly exploring its role as a precursor for pharmaceutical intermediates, particularly in the development of anti-inflammatory and antimicrobial agents. Recent studies highlight its utility in click chemistry and bioconjugation, aligning with the trend toward sustainable and efficient synthetic methodologies. The compound’s CAS No. 132391-04-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.

From an industrial perspective, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl-2-propen-1-one is valued for its compatibility with polymer synthesis and nanomaterial fabrication. Its furanyl ring contributes to enhanced thermal stability, making it suitable for high-performance coatings and adhesives. Environmental scientists are also investigating its biodegradability, addressing the global demand for eco-friendly chemicals.

In the context of AI-driven drug design, this compound’s structural motifs are being analyzed for molecular docking simulations. Computational chemists leverage its electrophilic properties to predict interactions with biological targets, a topic frequently queried in scientific search engines. Additionally, its spectroscopic data (e.g., NMR, IR) is widely documented, aiding in quality control and regulatory compliance.

The synthesis of CAS 132391-04-9 often involves cross-coupling reactions or microwave-assisted techniques, reflecting modern trends in lab automation and process optimization. Analytical challenges, such as isomer separation, are common discussion points in forums and publications, underscoring the need for advanced chromatographic methods.

As the scientific community prioritizes green solvents and catalytic efficiency, this compound’s derivatives are being reevaluated for atom economy. Its hydroxymethyl group offers functionalization opportunities, aligning with the rise of biobased chemicals in circular economies. Patent filings related to 132391-04-9 have surged, particularly in Asia-Pacific markets, indicating its commercial potential.

In summary, 2-Propen-1-one, 3-[5-(hydroxymethyl)-2-furanyl]-1-phenyl- represents a nexus of innovation across multiple disciplines. Its CAS No. 132391-04-9 serves as a keystone for researchers exploring structure-activity relationships, while industries capitalize on its adaptability. Future directions may include machine learning-assisted property prediction and scalable production techniques, ensuring its enduring relevance.

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